6,6-Difluorobicyclo[3.1.0]hexan-2-one 6,6-Difluorobicyclo[3.1.0]hexan-2-one
Brand Name: Vulcanchem
CAS No.: 1393576-51-6
VCID: VC3018419
InChI: InChI=1S/C6H6F2O/c7-6(8)3-1-2-4(9)5(3)6/h3,5H,1-2H2
SMILES: C1CC(=O)C2C1C2(F)F
Molecular Formula: C6H6F2O
Molecular Weight: 132.11 g/mol

6,6-Difluorobicyclo[3.1.0]hexan-2-one

CAS No.: 1393576-51-6

Cat. No.: VC3018419

Molecular Formula: C6H6F2O

Molecular Weight: 132.11 g/mol

* For research use only. Not for human or veterinary use.

6,6-Difluorobicyclo[3.1.0]hexan-2-one - 1393576-51-6

Specification

CAS No. 1393576-51-6
Molecular Formula C6H6F2O
Molecular Weight 132.11 g/mol
IUPAC Name 6,6-difluorobicyclo[3.1.0]hexan-2-one
Standard InChI InChI=1S/C6H6F2O/c7-6(8)3-1-2-4(9)5(3)6/h3,5H,1-2H2
Standard InChI Key MBRUDJKYRMHUOT-UHFFFAOYSA-N
SMILES C1CC(=O)C2C1C2(F)F
Canonical SMILES C1CC(=O)C2C1C2(F)F

Introduction

Chemical Structure and Properties

Structural Features

6,6-Difluorobicyclo[3.1.0]hexan-2-one possesses a complex three-dimensional structure characterized by a bicyclic framework with a fused three-membered ring. The compound contains a bicyclo[3.1.0]hexane skeleton with two fluorine atoms positioned at the 6-position, creating a gem-difluoro moiety that significantly influences its chemical behavior. The carbonyl functional group is strategically located at the 2-position of the bicyclic system, which contributes to the compound's reactivity profile and provides a handle for further synthetic modifications . This unique arrangement of atoms results in a molecule with interesting conformational properties and strain energy that can be exploited in various chemical transformations. The presence of the gem-difluoro group introduces electronic effects that alter the reactivity of the carbonyl group compared to non-fluorinated analogs.

Physical and Chemical Properties

6,6-Difluorobicyclo[3.1.0]hexan-2-one has a molecular formula of C₆H₆F₂O with a calculated molecular weight of 132.11 g/mol . The compound can be identified by its unique chemical identifiers, including CAS number 1393576-51-6, which serves as its registry number in chemical databases . Its structure can be represented in various formats, including SMILES notation (C1CC(=O)C2C1C2(F)F) and InChI (InChI=1S/C6H6F2O/c7-6(8)3-1-2-4(9)5(3)6/h3,5H,1-2H2), which provide standardized ways to encode its molecular structure . The compound features a carbonyl group that exhibits typical ketone reactivity, albeit modified by the electronic influence of the nearby gem-difluoro group. The bicyclic framework introduces ring strain that can enhance reactivity in certain transformations.

Spectroscopic Characteristics

The spectroscopic analysis of 6,6-Difluorobicyclo[3.1.0]hexan-2-one provides valuable insights into its structural features. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly useful for characterizing this compound, with proton (¹H) NMR spectra revealing characteristic signals for the different hydrogen environments within the bicyclic framework. The gem-difluoro group at the 6-position typically gives rise to distinctive coupling patterns in both ¹H and ¹³C NMR spectra due to fluorine-hydrogen and fluorine-carbon couplings. Infrared (IR) spectroscopy of the compound shows a characteristic strong absorption band for the C=O stretching vibration of the ketone functionality, typically appearing in the region of 1700-1750 cm⁻¹. Mass spectrometry provides additional confirmation of the molecular structure, with the molecular ion and fragmentation pattern serving as a fingerprint for identification purposes.

Synthesis Methods

(3+2) Annulation Approach

One of the most effective strategies for synthesizing 6,6-Difluorobicyclo[3.1.0]hexan-2-one involves the (3+2) annulation of cyclopropenes with aminocyclopropanes. This synthetic approach allows for the stereoselective construction of the bicyclic framework with precise control over the configuration of the stereogenic centers. The reaction typically proceeds through the formation of key intermediates that undergo subsequent transformations to install the gem-difluoro functionality and the ketone group at their respective positions. The annulation process generally exhibits high diastereoselectivity under carefully optimized reaction conditions, providing access to the desired bicyclic scaffold in good to excellent yields. This methodology represents a significant advancement in the construction of complex fluorinated bicyclic systems and highlights the importance of cyclopropane chemistry in accessing strained carbocyclic frameworks.

Alternative Synthetic Routes

Chemical Reactivity

Carbonyl Reactivity

Analytical Characterization

Spectroscopic Analysis

Comprehensive spectroscopic analysis is essential for confirming the structure and purity of 6,6-Difluorobicyclo[3.1.0]hexan-2-one. NMR spectroscopy provides detailed information about the hydrogen and carbon environments within the molecule, with characteristic chemical shifts and coupling patterns that reflect the unique structural features. The presence of the gem-difluoro group at the 6-position results in distinctive coupling patterns in both proton and carbon NMR spectra, with significant J-couplings observable between fluorine atoms and nearby hydrogens or carbons. Infrared spectroscopy reveals the characteristic absorption band for the C=O stretching vibration, typically appearing around 1720-1740 cm⁻¹, which provides confirmation of the ketone functionality. Mass spectrometry yields the molecular ion peak at m/z 132, corresponding to the molecular formula C₆H₆F₂O, along with fragment ions that provide additional structural information.

Chromatographic Methods

Various chromatographic techniques are employed for the purification and analysis of 6,6-Difluorobicyclo[3.1.0]hexan-2-one. High-performance liquid chromatography (HPLC) offers an effective means for assessing the purity of the compound and separating it from synthetic byproducts or stereoisomers. Gas chromatography (GC) can be utilized for volatile samples or derivatives, providing information about thermal stability and retention behavior that correlates with structural features. Thin-layer chromatography (TLC) serves as a rapid screening method during synthesis and purification processes, helping to monitor reaction progress and guide isolation procedures. The combination of chromatographic methods with spectroscopic detection techniques, such as HPLC-MS or GC-MS, enables more comprehensive characterization by simultaneously providing separation efficiency and structural information. These analytical approaches collectively ensure the identity, purity, and structural integrity of the compound for research and application purposes.

Applications

Medicinal Chemistry Applications

Research Findings

Structural Studies

Structure-Activity Relationships

Electronic Effects

The electronic effects imparted by the gem-difluoro group in 6,6-Difluorobicyclo[3.1.0]hexan-2-one play a crucial role in determining its chemical behavior and potential biological activities. The highly electronegative fluorine atoms create a dipole moment and influence the electronic distribution throughout the molecule, particularly affecting the reactivity of the nearby carbonyl group. These electronic effects can be quantified through computational methods and experimental measurements, providing valuable information for predicting reactivity patterns and designing targeted modifications. In biological contexts, the altered electronic properties can influence interactions with protein binding sites through modulation of hydrogen bonding capabilities, dipole-dipole interactions, and charge distribution profiles. The electronic effects also contribute to changes in acidity or basicity of proximal functional groups, which can be significant for compounds intended for use in physiological environments or catalytic applications.

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